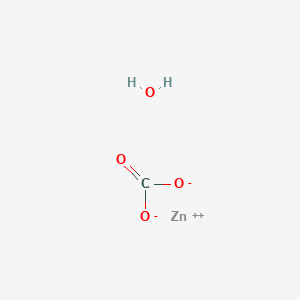
zinc;carbonate;hydrate
Overview
Description
Zinc carbonate hydrate is an inorganic compound with the chemical formula ZnCO₃·xH₂O. It is a white solid that is insoluble in water and exists naturally as the mineral smithsonite. This compound is of significant interest due to its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc carbonate hydrate can be synthesized through several methods:
Precipitation: This involves reacting zinc sulfate with sodium carbonate, forming zinc carbonate and sodium sulfate.
Carbonation: Carbon dioxide is passed through a solution of zinc salts, resulting in the precipitation of zinc carbonate.
Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals.
Industrial Production Methods
In industrial settings, zinc carbonate hydrate is typically produced by treating cold solutions of zinc sulfate with potassium bicarbonate. Upon warming, it converts to basic zinc carbonate (Zn₅(CO₃)₂(OH)₆) .
Chemical Reactions Analysis
Types of Reactions
Zinc carbonate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, zinc carbonate decomposes to form zinc oxide and carbon dioxide.
Acid-Base Reactions: Zinc carbonate reacts with acids to generate carbon dioxide and a zinc-containing solution.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with zinc carbonate to form zinc chloride, carbon dioxide, and water.
Heat: Causes decomposition of zinc carbonate to zinc oxide and carbon dioxide.
Major Products
Zinc Oxide: Formed from the decomposition of zinc carbonate.
Zinc Chloride: Formed from the reaction with hydrochloric acid.
Scientific Research Applications
Zinc carbonate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc carbonate hydrate exerts its effects involves the release of zinc ions (Zn²⁺) upon dissolution. These zinc ions can interact with various molecular targets and pathways:
Comparison with Similar Compounds
Zinc carbonate hydrate can be compared with other similar compounds such as:
Zinc Oxide (ZnO): Unlike zinc carbonate, zinc oxide is a semiconductor with applications in electronics and optics.
Zinc Sulfate (ZnSO₄): More soluble in water compared to zinc carbonate, and commonly used in agriculture and medicine.
Uniqueness
Zinc carbonate hydrate offers unique advantages such as better stability in various formulations and specific benefits in pharmaceuticals and cosmetics .
Conclusion
Zinc carbonate hydrate is a versatile compound with significant applications across various fields. Its unique properties and reactions make it an important subject of study in scientific research and industrial applications.
Properties
IUPAC Name |
zinc;carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLIFWNJWLDCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032294 | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12539-71-8 | |
| Record name | Zinc carbonate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc carbonate hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CARBONATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B137269.png)





![3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B137276.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone](/img/structure/B137290.png)



